molecular formula C21H26N2O3S B2705219 N-(m-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941904-19-4

N-(m-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No. B2705219
CAS RN: 941904-19-4
M. Wt: 386.51
InChI Key: ZGJXGLHUHIPLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(m-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide, also known as TAP, is a chemical compound that has gained interest in the scientific community due to its potential as a therapeutic agent. TAP belongs to the class of piperidine derivatives and is synthesized through a multistep process involving different chemical reactions.

Scientific Research Applications

Toxicological and Environmental Impact Studies

Research on the toxicological impacts of related compounds, such as acetamiprid, has been conducted to understand their effects on non-target organisms and the environment. For instance, a study by Hong Zhang and Lijuan Zhao (2017) investigated the sublethal effects of acetamiprid and halosulfuron-methyl on zebra fish, revealing disturbances in amino acid metabolism and neurotransmitter balance, highlighting potential risks to aquatic life (Zhang & Zhao, 2017).

Antimicrobial Activities

Compounds structurally related to N-(m-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide have been explored for their antimicrobial properties. B. Mokhtari and K. Pourabdollah (2013) synthesized derivatives showing significant antimicrobial activities against pathogenic bacteria and Candida species, indicating the potential for developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Molecular Docking and Density Functional Theory Studies

The study of molecular structures and interactions through computational methods provides insights into the biochemical mechanisms and potential therapeutic applications of compounds. R. M. Asath et al. (2016) conducted conformational analysis and molecular docking studies on N-(5-aminopyridin-2-yl)acetamide, demonstrating its bioactivity against diabetic nephropathy, showcasing the utility of these compounds in drug discovery (Asath et al., 2016).

Chemoselective Acetylation for Drug Synthesis

The synthesis of intermediates for antimalarial drugs through chemoselective acetylation demonstrates the chemical utility of acetamide derivatives. Deepali B Magadum and G. Yadav (2018) optimized the process for synthesizing N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, highlighting the importance of such compounds in medicinal chemistry (Magadum & Yadav, 2018).

Hydrolysis Mechanism in High-Temperature Water

Understanding the hydrolysis mechanisms of N-substituted amides in high-temperature water is crucial for chemical processes and environmental degradation studies. P. Duan, L. Dai, and P. Savage (2010) explored the kinetics and mechanisms of N-methylacetamide hydrolysis, contributing to our understanding of chemical reactions in extreme conditions (Duan, Dai, & Savage, 2010).

properties

IUPAC Name

N-(3-methylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-16-9-11-20(12-10-16)27(25,26)23-13-4-3-8-19(23)15-21(24)22-18-7-5-6-17(2)14-18/h5-7,9-12,14,19H,3-4,8,13,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJXGLHUHIPLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(m-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide

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